1H and 13C NMR chemical shifts of 2-Bromo-5-(hydroxymethyl)benzaldehyde
1H and 13C NMR chemical shifts of 2-Bromo-5-(hydroxymethyl)benzaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Bromo-5-(hydroxymethyl)benzaldehyde
Abstract
This technical guide offers a comprehensive examination of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-5-(hydroxymethyl)benzaldehyde, a key intermediate in pharmaceutical and materials science applications. Designed for researchers, chemists, and drug development professionals, this document provides a detailed analysis of the compound's spectral features, grounded in fundamental spectroscopic principles. We present predicted chemical shifts and coupling constants, a validated, step-by-step protocol for experimental data acquisition, and expert insights into spectral interpretation.
Introduction: Structural Elucidation of a Versatile Building Block
2-Bromo-5-(hydroxymethyl)benzaldehyde is a trifunctional aromatic compound whose utility in organic synthesis stems from its distinct reactive sites: an aldehyde, a bromo substituent, and a primary alcohol. The precise arrangement of these groups on the benzene ring is critical to its reactivity and the stereochemistry of its downstream products. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for confirming the isomeric purity and structural integrity of this molecule. This guide provides the foundational knowledge required to acquire and accurately interpret the ¹H and ¹³C NMR spectra of this compound, ensuring its quality and proper identification in a research or manufacturing setting.
Theoretical Principles: The Influence of Substituents on Chemical Shifts
The chemical shift of each proton and carbon nucleus in 2-Bromo-5-(hydroxymethyl)benzaldehyde is determined by its local electronic environment. This environment is a direct consequence of the interplay between the three different substituents on the aromatic ring.
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Aldehyde (-CHO): As a powerful electron-withdrawing group, the aldehyde deshields nuclei, particularly at the ortho and para positions, causing their signals to shift downfield (to a higher ppm value). Its carbonyl carbon is highly deshielded and provides a characteristic signal in the ¹³C NMR spectrum.[1]
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Bromine (-Br): Bromine exerts a complex influence. It is electronegative and withdraws electron density through the sigma bonds (inductive effect), which is a deshielding effect. However, its lone pairs can donate electron density into the π-system of the ring (resonance effect). The net result is a moderate deshielding of the aromatic system.
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Hydroxymethyl (-CH₂OH): This group is weakly electron-donating. It increases the electron density on the aromatic ring, particularly at the ortho and para positions, causing a slight shielding effect (an upfield shift to lower ppm) relative to unsubstituted benzene.
The combination of these competing electronic effects creates a unique and predictable NMR fingerprint for the molecule.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides critical information on the number of distinct protons and their connectivity. For 2-Bromo-5-(hydroxymethyl)benzaldehyde, we expect six unique signals.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 10.2 – 10.4 | Singlet (s) | N/A |
| Aromatic (H-6) | ~7.95 | Doublet (d) | Jmeta ≈ 2.2 Hz |
| Aromatic (H-4) | ~7.60 | Doublet of Doublets (dd) | Jortho ≈ 8.4 Hz, Jmeta ≈ 2.2 Hz |
| Aromatic (H-3) | ~7.50 | Doublet (d) | Jortho ≈ 8.4 Hz |
| Hydroxymethyl (-CH₂) | ~4.75 | Doublet (d) | J ≈ 6.0 Hz (coupling to -OH) |
| Hydroxyl (-OH) | 1.8 – 2.5 (variable) | Triplet (t) | J ≈ 6.0 Hz (coupling to -CH₂) |
Spectral Interpretation:
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Aldehyde Proton: The aldehyde proton is the most deshielded proton, appearing as a sharp singlet far downfield.
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Aromatic Protons: The three aromatic protons constitute an AMX spin system.
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H-6 is ortho to the strongly withdrawing aldehyde group, making it the most downfield aromatic proton. It appears as a narrow doublet due to a small meta-coupling to H-4.[2]
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H-3 is ortho to the bromine atom and shows a large ortho-coupling to H-4, appearing as a clean doublet.[3][4]
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H-4 is split by both H-3 (ortho, J ≈ 6-9 Hz) and H-6 (meta, J ≈ 2-3 Hz), resulting in a doublet of doublets.[2][5]
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Hydroxymethyl Protons: The benzylic (-CH₂) protons are coupled to the adjacent hydroxyl (-OH) proton, resulting in a doublet. The hydroxyl proton, in turn, is split by the two -CH₂ protons into a triplet. Note that the -OH signal is often broadened by chemical exchange and its coupling may not always be resolved.
Visualization of Key Proton-Proton Couplings
Caption: Key ¹H-¹H spin-spin coupling interactions in 2-Bromo-5-(hydroxymethyl)benzaldehyde.
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. We expect to see eight distinct signals.
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Shift (δ, ppm) |
| Aldehyde (-CHO) | 191 – 193 |
| Aromatic (C-5) | ~142 |
| Aromatic (C-1) | ~138 |
| Aromatic (C-3) | ~135 |
| Aromatic (C-6) | ~130 |
| Aromatic (C-4) | ~128 |
| Aromatic (C-2) | ~123 |
| Hydroxymethyl (-CH₂OH) | ~64 |
Spectral Interpretation:
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Aldehyde Carbonyl: The C=O carbon is the most deshielded, appearing significantly downfield.[1]
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Aromatic Carbons: The six aromatic carbons all appear in the typical 120-145 ppm range. Their exact positions are determined by the substituent effects.
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Ipso-Carbons: The carbons directly attached to substituents (C-1, C-2, C-5) are diagnostic. C-2, attached to bromine, is expected to be shifted relative to the others.
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Protonated Carbons: C-3, C-4, and C-6 can be definitively assigned using a 2D HSQC experiment, which correlates each carbon to its directly attached proton.
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Hydroxymethyl Carbon: The -CH₂OH carbon signal appears in the aliphatic region, typically between 60-65 ppm.
Experimental Protocol for Data Acquisition
This protocol describes a self-validating methodology for acquiring high-quality NMR data.
Sample Preparation
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Mass Measurement: Accurately weigh 15-20 mg of 2-Bromo-5-(hydroxymethyl)benzaldehyde into a clean, dry vial.
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Solvent Selection: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. CDCl₃ is an excellent choice for its solubilizing power and well-defined residual solvent peaks.[6]
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Dissolution: Gently swirl the vial to ensure complete dissolution of the solid.
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Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulates, transfer the solution into a 5 mm NMR tube.
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Capping: Securely cap the NMR tube to prevent solvent evaporation.
Spectrometer Setup and ¹H NMR Acquisition
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Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
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Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the CDCl₃ solvent.
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Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS or residual solvent peak.
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Acquisition Parameters:
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Pulse Program: Standard 30° or 90° pulse (zg30).
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Spectral Width: 12 - 16 ppm (e.g., from -2 to 14 ppm).
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Number of Scans: 8 to 16 scans.
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Relaxation Delay (d1): 2 seconds.
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Acquisition Time (aq): 3 - 4 seconds.
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-
Processing: Apply an exponential window function (line broadening of 0.3 Hz), Fourier transform, phase correct, and baseline correct the resulting Free Induction Decay (FID). Calibrate the chemical shift by setting the TMS peak to 0.00 ppm.
¹³C NMR Acquisition
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Pulse Program: Standard proton-decoupled experiment with NOE (zgpg30).
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Spectral Width: 220 - 240 ppm (e.g., from -10 to 230 ppm).
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Number of Scans: 512 to 1024 scans, depending on sample concentration.
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Relaxation Delay (d1): 2 seconds.
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Processing: Apply an exponential window function (line broadening of 1-2 Hz), Fourier transform, phase correct, and baseline correct. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.
Troubleshooting and Advanced Methods
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Disappearing -OH Signal: The hydroxyl proton signal can be broad or even absent due to rapid chemical exchange with trace acidic impurities or water. To confirm its identity, add one drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H spectrum. The -OH signal will disappear (or significantly diminish) as the proton is exchanged for deuterium. The -CH₂ signal, previously a doublet, will collapse into a singlet.
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Unambiguous Assignments: If the aromatic region is congested or assignments are uncertain, 2D NMR experiments are recommended.
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COSY (Correlation Spectroscopy): Shows correlations between coupled protons (e.g., H-3 with H-4, H-4 with H-6).
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon with its directly attached proton(s), allowing for definitive assignment of C-3, C-4, C-6, and the -CH₂ group.
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Conclusion
The ¹H and ¹³C NMR spectra of 2-Bromo-5-(hydroxymethyl)benzaldehyde provide a rich source of structural information that is essential for its use in research and development. By understanding the underlying principles of substituent effects and applying the robust experimental protocol outlined in this guide, scientists can confidently verify the identity and purity of this important chemical intermediate. The predicted data and spectral interpretations presented herein serve as a reliable reference for routine analysis and quality control.
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Understanding NMR of Aromatic protons - ortho vs meta coupling problem solving. YouTube. [Link]
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NMR Spectroscopy of Aromatic Compounds. ResearchGate. [Link]
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Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. Royal Society of Chemistry. [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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13C NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [https://www.docbrown.info/page06/molecule_spectroscopy/specindex/13C_NMR_spectra_ aldehydes_ketones.htm]([Link]_ aldehydes_ketones.htm)
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